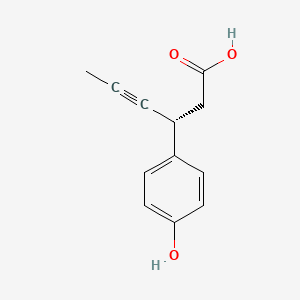

(R)-3-(4-Hydroxyphenyl)hex-4-ynoic acid

説明

(R)-3-(4-Hydroxyphenyl)hex-4-ynoic acid is a chiral carboxylic acid characterized by a hex-4-ynoic acid backbone substituted at the third carbon with a 4-hydroxyphenyl group. Its molecular formula is C₁₂H₁₂O₃, with a molecular weight of 204.22 g/mol . This compound is part of a broader class of 3-phenyl-4-hexynoic acid derivatives, which have been extensively studied as GPR40/FFAR1 receptor agonists for their glucose-lowering effects in type 2 diabetes .

The (R)-enantiomer is synthesized via chiral resolution techniques, such as HPLC on chiral stationary phases, achieving optical purity >98% . Key synthetic intermediates include methyl esters (e.g., (R)-3-(4-hydroxyphenyl)hex-4-ynoic acid methyl ester) and salts formed with amino alcohols like (1R,2S)-1-amino-2,3-dihydro-1H-inden-2-ol . Its biological activity is attributed to its stereospecific interaction with GPR40, a receptor involved in insulin secretion .

Structure

3D Structure

特性

IUPAC Name |

(3R)-3-(4-hydroxyphenyl)hex-4-ynoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3/c1-2-3-10(8-12(14)15)9-4-6-11(13)7-5-9/h4-7,10,13H,8H2,1H3,(H,14,15)/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFYGPUAIMQUIOO-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC(CC(=O)O)C1=CC=C(C=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC#C[C@H](CC(=O)O)C1=CC=C(C=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

類似化合物との比較

Alkoxy-Substituted Derivatives

Modifying the 4-hydroxyphenyl group’s alkoxy substituents alters pharmacokinetics and receptor engagement:

Fluorination at the 2-position (e.g., 2-fluoro-4-hydroxyphenyl) enhances receptor binding due to increased electronegativity and steric effects .

Ester Derivatives

Methyl and ethyl esters of (R)-3-(4-hydroxyphenyl)hex-4-ynoic acid serve as prodrugs with improved bioavailability:

| Compound | Bioavailability | Notes |

|---|---|---|

| (R)-3-(4-Hydroxyphenyl)hex-4-ynoic acid methyl ester | High | Rapid hydrolysis to active acid |

| (S)-Ethyl 3-(4-hydroxyphenyl)hex-4-ynoate | Moderate | Slower hydrolysis kinetics |

Comparison with Non-Chiral Analogs

Racemic mixtures (e.g., 3-(4-hydroxyphenyl)hex-4-ynoic acid, CAS 865233-34-7) exhibit reduced potency compared to enantiopure (R)-forms due to competitive inhibition by the (S)-enantiomer . For example:

- In vitro Activity : Racemic mixtures show 50% lower GPR40 activation than (R)-enantiomers .

- Synthetic Complexity : Resolution of racemates requires additional chiral chromatography steps, increasing production costs .

Broader Structural Family: 3-Phenyl-4-hexynoic Acid Derivatives

Compounds with variations in phenyl ring substitution or alkyne position highlight structure-activity relationships (SAR):

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。